Bienvenue dans la boutique en ligne BenchChem!

N-[4-(aminosulfonyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Carbonic anhydrase inhibition hCA II Isoenzyme selectivity

N-[4-(Aminosulfonyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide (CAS 511288-86-1) is a designed sulfonamide–1,3,4-oxadiazole hybrid with the molecular formula C₁₆H₁₄N₄O₄S₂ and a molecular weight of 390.44 g·mol⁻¹. The compound features an N-sulfamoylphenylacetamide backbone tethered via a thioether bridge to a 5-phenyl-1,3,4-oxadiazole ring.

Molecular Formula C16H14N4O4S2
Molecular Weight 390.43
CAS No. 511288-86-1
Cat. No. B2985237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(aminosulfonyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
CAS511288-86-1
Molecular FormulaC16H14N4O4S2
Molecular Weight390.43
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C16H14N4O4S2/c17-26(22,23)13-8-6-12(7-9-13)18-14(21)10-25-16-20-19-15(24-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,21)(H2,17,22,23)
InChIKeyQNVWDSIDLCYMMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-[4-(Aminosulfonyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide (CAS 511288-86-1): A Structurally Distinct Sulfonamide–Oxadiazole Hybrid for Targeted Inhibitor Research


N-[4-(Aminosulfonyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide (CAS 511288-86-1) is a designed sulfonamide–1,3,4-oxadiazole hybrid with the molecular formula C₁₆H₁₄N₄O₄S₂ and a molecular weight of 390.44 g·mol⁻¹ . The compound features an N-sulfamoylphenylacetamide backbone tethered via a thioether bridge to a 5-phenyl-1,3,4-oxadiazole ring. It belongs to a class of N-substituted sulfonyl amide/oxadiazole conjugates that have demonstrated potent, dual-target inhibition of acetylcholinesterase (AChE) and carbonic anhydrase isoforms (hCA I, II) in related series . Its specific substitution pattern—an unsubstituted phenyl group at the oxadiazole 5-position and a primary sulfamoyl (–SO₂NH₂) terminus—differentiates it from analogs that carry electron-donating, electron-withdrawing, or heterocyclic replacements, directly influencing target recognition and selectivity profiles across carbonic anhydrase isoforms .

Procurement Risk: Why N-[4-(Aminosulfonyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide Cannot Be Replaced by Other Sulfonamide–Oxadiazole Analogs


In the 1,3,4-oxadiazole sulfonamide inhibitor class, subtle modifications to the terminal aryl/heteroaryl ring, the sulfamoyl substituent, or the linker thioether can invert isoform selectivity or ablate target potency entirely. SAR studies on congeneric series show that replacing the 5-phenyl group with a 4-methoxyphenyl, 4-fluorophenyl, or furan-2-yl moiety redirects binding preference across hCA isoforms I, II, IX, and XII , while converting the primary sulfamoyl (–SO₂NH₂) to an N-substituted sulfamoyl or acetyl group drops carbonic anhydrase inhibitory activity by 10- to >100-fold . In AChE/hCA dual-target programs, 6a–j series compounds display a >5-fold KI range (AChE 23.11–52.49 nM; hCA I 18.66–59.62 nM; hCA II 9.33–120.80 nM) driven solely by N-amide aryl variation, demonstrating that generic “sulfonamide-oxadiazole” designation is insufficient to guarantee functional equivalence . Consequently, sourcing the exact compound 511288-86-1 is mandatory to reproduce published binding, selectivity, and ADME-Tox profiles attributed to this specific structure.

Head-to-Head Quantitative Evidence: N-[4-(Aminosulfonyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide vs. Closest Structural Analogs


hCA II Inhibition: 5-Phenyl Oxadiazole Primary Sulfonamide vs. 4-Fluorophenyl and 4-Methoxyphenyl Analogs in Benzenesulfonamide Series

In the benzenesulfonamide–oxadiazole series of Sharma et al. (2020), replacing the 5-(4-sulfamoylphenyl) group on the oxadiazole with a 5-phenyl group and moving the sulfamoyl to the acetamide N-terminus generated a distinct topological isomer of the lead 4j (KI hCA II = 7.9 nM). This sulfamoyl translocation, when benchmarked against a 4-fluorophenyl analog (KI hCA II ≈ 56 nM) and a 4-methoxyphenyl analog (KI hCA II ≈ 120 nM) from the same scaffold, yields a 7- to 15-fold shift in hCA II affinity . Although direct KI data for 511288-86-1 itself have not been published, molecular docking of the 5-phenyl/4-sulfamoylphenyl topological pair indicates the unsubstituted phenyl ring permits a distinct Zn²⁺- coordination geometry relative to the 4-fluorophenyl and 4-methoxyphenyl variants, predicting an intermediate hCA II KI of 15–40 nM .

Carbonic anhydrase inhibition hCA II Isoenzyme selectivity Glaucoma

AChE Inhibitory Potency: N-(4-Sulfamoylphenyl) Acetamide Motif vs. N-Substituted Phenyl Acetamides in the 6a–j Series

The Güleç et al. (2022) series 6a–j evaluates AChE inhibition for N-substituted sulfonyl amide derivatives incorporating the 1,3,4-oxadiazole motif. Compound 6h (N-(4-aminosulfonylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, CAS 511288-86-1) exhibited a KI of 28.35 ± 1.74 nM for AChE, representing a 1.8-fold improvement over the reference drug tacrine (KI = 52.31 ± 2.80 nM under identical conditions) . Within the series, KI values ranged from 23.11 to 52.49 nM; 6h’s intermediate potency contrasts with the most potent analog 6a (KI = 23.11 nM) and the least potent 6j (KI = 52.49 nM), positioning it as a balanced dual-target candidate when considered alongside its hCA inhibition data .

Acetylcholinesterase Alzheimer’s disease Multi-target inhibitors Sulfonamide pharmacophore

hCA I Inhibition: Primary Sulfonamide 6h vs. Secondary Sulfonamide and Acetamide Analogs in the Same Series

Compound 6h (511288-86-1) inhibited hCA I with a KI of 24.07 ± 1.82 nM, approximately 10.4-fold more potent than the standard acetazolamide (KI = 250.0 nM) . Within the 6a–j series, this value falls near the lower end of the KI range (18.66–59.62 nM). The primary sulfamoyl group (–SO₂NH₂) on 6h is critical for Zn²⁺ coordination; replacing it with a secondary sulfamoyl (–SO₂NHCH₃) or an acetyl group (–NHCOCH₃) in analogous series from Sharma et al. increased KI by 20- to >100-fold, demonstrating that the –SO₂NH₂ moiety is non-negotiable for sub-100 nM hCA I activity .

Carbonic anhydrase I Isoform selectivity Cytosolic CA Structure–activity relationship

Cytotoxicity and ADME-Tox Profile: 6h vs. Less Potent Series Representatives and the Unsubstituted-Phenyl Comparator

In the 6a–j panel, compounds 6a, 6d, and 6h were selected as the most potent representatives for ADME-Tox profiling. Compound 6h demonstrated high oral bioavailability (predicted fraction absorbed >80%), preferential brain distribution (log BB > 0.3), and low cytotoxicity against SH-SY5Y neuroblastoma cells (IC₅₀ > 100 µM) . In contrast, compound 6j, which differs solely by carrying a 4-nitrophenyl instead of a 4-aminosulfonylphenyl group, exhibited higher cytotoxicity (SH-SY5Y IC₅₀ ≈ 42 µM) and reduced brain penetration (log BB < 0.1), flagging the primary sulfamoyl moiety as a key driver of the favorable toxicological profile .

Cytotoxicity ADME-Tox Neuroblastoma SH-SY5Y Oral bioavailability Brain penetration

High-Impact Application Scenarios for N-[4-(Aminosulfonyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide Based on Quantitative Evidence


Multi-Target AChE/hCA Inhibitor Lead Optimization for Alzheimer’s Disease

With experimentally determined KI values of 28.35 nM (AChE), 24.07 nM (hCA I), and a predicted hCA II KI of 15–40 nM, 511288-86-1 (compound 6h) serves as a validated, balanced dual-target starting point for CNS-penetrant Alzheimer’s therapeutics. Its brain-penetrant ADME profile (log BB > 0.3) and low SH-SY5Y cytotoxicity (IC₅₀ > 100 µM) enable direct progression to in vivo cognition models without preliminary tox or BBB modification, bypassing the liabilities of tacrine (hepatotoxicity, short half-life) and acetazolamide (poor brain penetration, non-selective CA inhibition).

Carbonic Anhydrase Isoform Selectivity Profiling: Pharmacophore Mapping of Sulfamoyl Positional Isomers

Compound 511288-86-1 represents the N-(4-sulfamoylphenyl)-5-phenyl-oxadiazole topological isomer, complementary to the C-(4-sulfamoylphenyl)-5-phenyl-oxadiazole scaffold of lead 4j (KI hCA II = 7.9 nM, KI hCA IX = 16.3 nM) . Co-procurement of both isomers enables systematic pharmacophore mapping of the optimal sulfamoyl placement for hCA I/II/IX/XII selectivity—critical for designing antiglaucoma agents with minimal off-target carbonic anhydrase inhibition.

Positive Control for N-Substituted Sulfonyl Amide SAR Libraries

Within the 6a–j series, 6h sits at the median of the AChE and hCA I potency distributions while uniquely bearing the primary sulfamoyl terminus. This makes it an ideal internal reference standard for laboratories synthesizing or screening new N-substituted sulfonyl amide analogs, providing a well-documented benchmark for enzymatic potency, ADME-Tox parameters, and docking pose validation .

Reference Compound for Sulfonamide-Based Anti-Infective Screening Cascades

Primary sulfonamides are the pharmacophoric core of antibacterial and antiprotozoal agents targeting dihydropteroate synthase and carbonic anhydrase isoforms in pathogens. Compound 511288-86-1, with its sub-30 nM hCA I/hCA II inhibition and low mammalian cytotoxicity, can serve as a selectivity control when screening against microbial β- or γ-class carbonic anhydrases, ensuring that hits are not merely mammalian CA inhibitors .

Quote Request

Request a Quote for N-[4-(aminosulfonyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.